molecular formula C8H16ClNO3 B2620121 methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers CAS No. 2260936-06-7

methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2620121
CAS No.: 2260936-06-7
M. Wt: 209.67
InChI Key: CFQPUXFMXKVWGL-UHFFFAOYSA-N
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Description

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an aminomethyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride typically involves the reaction of 5-(aminomethyl)oxolane-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-(aminomethyl)tetrahydrofuran-3-yl)acetate hydrochloride
  • 2-(5-(aminomethyl)oxolan-3-yl)acetic acid hydrochloride

Uniqueness

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride stands out due to its unique combination of an oxolane ring and an aminomethyl group.

Properties

IUPAC Name

methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-6-2-7(4-9)12-5-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQPUXFMXKVWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(OC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-06-7
Record name methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride
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